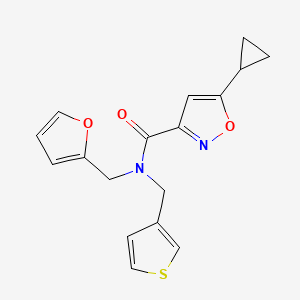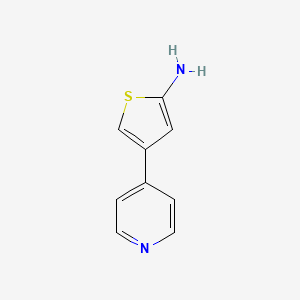
1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a bromine atom attached to the triazole ring and a piperazine moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles and their derivatives often interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .
Mode of Action
1,2,4-triazoles are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound might interact with its targets by accepting and transferring acyl groups, thereby altering the function of the target molecules.
Biochemical Pathways
Given the potential for 1,2,4-triazoles to act as catalysts in synthetic reactions, it is plausible that this compound could influence a variety of biochemical pathways involving acyl group transfer .
Result of Action
Given the potential for 1,2,4-triazoles to act as catalysts in synthetic reactions, it is plausible that this compound could induce changes in the structure and function of target molecules, thereby influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules .
Preparation Methods
The synthesis of 1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-1H-1,2,4-triazole and piperazine.
Reaction Conditions: The 3-bromo-1H-1,2,4-triazole is reacted with piperazine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of different oxidation states and reduced forms.
Condensation Reactions: The piperazine moiety can participate in condensation reactions with other compounds, leading to the formation of more complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
3-Bromo-1H-1,2,4-triazole: A related compound with similar chemical properties but lacking the piperazine moiety.
1-(3-Bromo-1H-1,2,4-triazol-5-YL)-4-methylpiperazine: A derivative with a methyl group attached to the piperazine ring, which may exhibit different biological activities.
1-(3-Bromo-1H-1,2,4-triazol-5-YL)-4-ethylpiperazine: Another derivative with an ethyl group attached to the piperazine ring, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN5.2ClH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHJKTXHERYJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrCl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)
![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)
![6-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)
![1,7,7-TRIMETHYL-4-[(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)CARBONYL]BICYCLO[2.2.1]HEPTAN-2-ONE](/img/structure/B2819549.png)
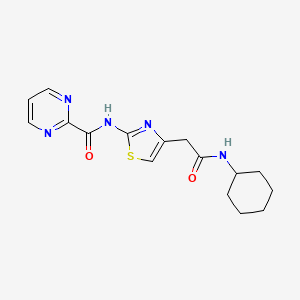
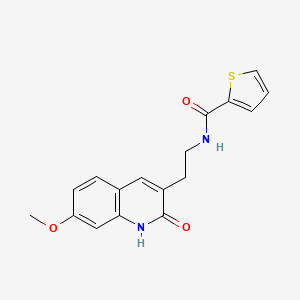
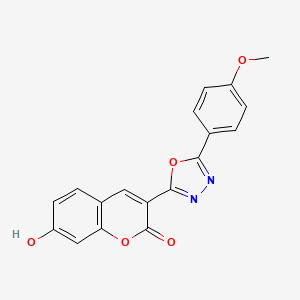
![(4-Methoxyphenyl)-[(3-nitrophenyl)methyl]cyanamide](/img/structure/B2819555.png)
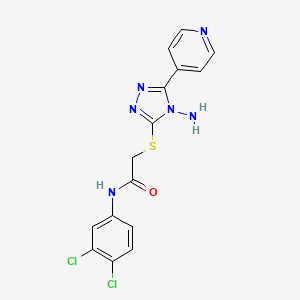
![Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2819557.png)
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid](/img/structure/B2819560.png)
